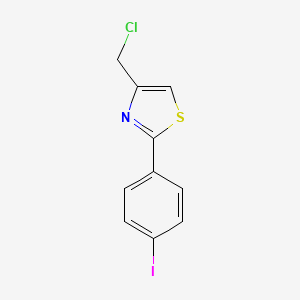

4-(Chloromethyl)-2-(4-iodophenyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClINS |

|---|---|

Molecular Weight |

335.59 g/mol |

IUPAC Name |

4-(chloromethyl)-2-(4-iodophenyl)-1,3-thiazole |

InChI |

InChI=1S/C10H7ClINS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |

InChI Key |

DEINGDQCTMURPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCl)I |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways to 4 Chloromethyl 2 4 Iodophenyl Thiazole

Historical Context and Evolution of Thiazole (B1198619) Ring Synthesis

The synthesis of the thiazole ring has a rich history dating back to the late 19th century. The pioneering work of Arthur Hantzsch in 1887 laid the foundation for thiazole chemistry with the development of what is now known as the Hantzsch thiazole synthesis. synarchive.comthieme.de This method, involving the condensation of an α-haloketone with a thioamide, remains one of the most versatile and widely used strategies for constructing the thiazole core. ijper.orgwikipedia.org Over the years, the Hantzsch synthesis has been refined and adapted, but its fundamental principle of forming the five-membered ring from a C-C-X component and a N-C-S component continues to be a cornerstone of heterocyclic chemistry. ijper.org Following the foundational work by Hantzsch, the field of thiazole chemistry expanded significantly, with contributions from researchers like Bogert and associates further broadening the understanding and application of these compounds. kuey.net The versatility of the thiazole nucleus has led to its incorporation into a vast number of synthetic and naturally occurring molecules, including vitamin B1 (thiamine) and penicillin. kuey.net

Precursor Design and Selection for Targeted Synthesis

The targeted synthesis of 4-(chloromethyl)-2-(4-iodophenyl)thiazole necessitates the careful selection and preparation of two key precursors: 4-iodothiobenzamide (B3079347) and 1,3-dichloroacetone (B141476). The structure of the final molecule is directly determined by the functionalities present in these starting materials.

The 4-iodophenyl group at the 2-position of the thiazole ring is introduced via 4-iodothiobenzamide. The synthesis of this thioamide typically begins with a more readily available starting material such as 4-iodobenzoic acid or 4-iodobenzaldehyde (B108471). 4-iodobenzoic acid can be prepared by the oxidation of p-iodotoluene. wikipedia.org The carboxylic acid can then be converted to its corresponding amide, 4-iodobenzamide, which is subsequently thionated to yield 4-iodothiobenzamide. A common method for this thionation involves reacting the amide with a thionating agent like phosphorus pentasulfide.

The 4-chloromethyl moiety is derived from 1,3-dichloroacetone. This α,γ-dihaloketone is a crucial building block in the Hantzsch synthesis for introducing a reactive chloromethyl group at the 4-position of the thiazole. The synthesis of 1,3-dichloroacetone can be achieved through the oxidation of 1,3-dichloro-2-propanol (B29581) (also known as glycerol (B35011) α,γ-dichlorohydrin). orgsyn.orgnih.gov More sustainable routes are also being explored, such as those starting from glycerol, a byproduct of biodiesel production. scielo.brscielo.brresearchgate.net

| Precursor | Starting Material | Synthetic Approach |

| 4-Iodothiobenzamide | 4-Iodobenzoic Acid | 1. Amidation of the carboxylic acid to form 4-iodobenzamide. 2. Thionation of the amide using a reagent like phosphorus pentasulfide. |

| 1,3-Dichloroacetone | 1,3-Dichloro-2-propanol | Oxidation using an oxidizing agent such as sodium dichromate and sulfuric acid. orgsyn.org |

| 1,3-Dichloroacetone | Glycerol | Multi-step synthesis involving chlorination and subsequent oxidation. scielo.brscielo.brresearchgate.net |

Classical Synthetic Routes to this compound

The classical and most direct approach for the synthesis of this compound is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of 4-iodothiobenzamide with 1,3-dichloroacetone.

Strategies for Construction of the Thiazole Core

The Hantzsch synthesis proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. ijper.org The reaction is typically carried out in a suitable solvent, and the conditions can be varied to optimize the yield of the desired product.

Introduction of the 4-Iodophenyl Substituent

The 4-iodophenyl group is incorporated into the final molecule through the use of 4-iodothiobenzamide as one of the primary reactants. The synthesis of this precursor is a critical step. One common route involves the conversion of 4-iodobenzoic acid to 4-iodobenzamide, followed by thionation. Alternatively, 4-iodobenzaldehyde can be used as a starting material. guidechem.comchemicalbook.com

Methodologies for Installing the 4-Chloromethyl Moiety

The 4-chloromethyl group is introduced by using 1,3-dichloroacetone as the α-haloketone component in the Hantzsch synthesis. The presence of two chlorine atoms in this precursor is key; one acts as a leaving group during the cyclization, while the other remains as the chloromethyl substituent on the thiazole ring. The synthesis of 1,3-dichloroacetone has been well-documented, with methods including the oxidation of glycerol dichlorohydrin. orgsyn.org

A representative reaction scheme for the classical synthesis is as follows:

Figure 1: Classical Hantzsch synthesis of this compound from 4-iodothiobenzamide and 1,3-dichloroacetone.

Figure 1: Classical Hantzsch synthesis of this compound from 4-iodothiobenzamide and 1,3-dichloroacetone.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in organic chemistry. bepls.com The synthesis of thiazole derivatives has also benefited from these advancements, with several modern and sustainable approaches being reported. nih.govresearcher.life

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govresearchgate.net The microwave-assisted Hantzsch synthesis of thiazoles often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govtandfonline.com This technique can be readily applied to the synthesis of this compound.

Solvent-Free and Green Catalyst Approaches: The use of hazardous organic solvents is a major environmental concern. Research has focused on developing solvent-free reaction conditions, often utilizing grinding or mechanochemistry. tandfonline.com Additionally, the use of recyclable and non-toxic catalysts, such as silica-supported tungstosilicic acid or reusable NiFe2O4 nanoparticles, offers a greener alternative to traditional catalysts. bepls.comacs.org The use of green solvents like water or polyethylene (B3416737) glycol (PEG) has also been explored. bepls.com

| Modern Approach | Key Features | Potential Advantages for Target Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. nih.govresearchgate.net | Increased reaction rate, potentially higher yields, and reduced side product formation. |

| One-Pot Reactions | Multiple reaction steps in a single vessel. tandfonline.com | Improved efficiency, reduced waste, and simplified workup procedures. |

| Solvent-Free Conditions | Reactions conducted without a solvent, often by grinding reactants. tandfonline.com | Reduced environmental impact, lower cost, and simplified product isolation. |

| Green Catalysts | Use of reusable or environmentally benign catalysts. bepls.comacs.org | Reduced catalyst waste and potential for easier catalyst separation and reuse. |

| Ultrasound Synthesis | Use of ultrasonic irradiation to promote the reaction. mdpi.com | Enhanced reaction rates and yields under mild conditions. |

These modern approaches offer promising avenues for the synthesis of this compound in a more sustainable and efficient manner, aligning with the principles of green chemistry.

Optimization Strategies for Reaction Yields and Purity

Optimizing the synthesis of this compound is critical for enhancing reaction efficiency and ensuring the high purity of the final product. Several parameters can be manipulated to achieve these goals, including reaction temperature, catalyst selection, and solvent choice.

Reaction Temperature: The temperature at which the cyclocondensation is carried out significantly influences both the reaction rate and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also lead to the degradation of reactants or the formation of undesirable side products. Conversely, lower temperatures may result in a sluggish reaction and incomplete conversion. Therefore, a systematic study to identify the optimal temperature is essential.

Catalyst and Reagent Concentration: The choice and concentration of reagents play a pivotal role. For instance, in the Hantzsch synthesis, the molar ratio of the thioamide to the α-haloketone can be adjusted to maximize the yield. The use of a base, such as triethylamine (B128534), can also be beneficial in scavenging the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. asianpubs.org

To illustrate the impact of these parameters, consider the following hypothetical optimization data:

| Experiment | Temperature (°C) | Solvent | Molar Ratio (Thioamide:DCA) | Base (equiv.) | Yield (%) | Purity (%) |

| 1 | 25 | Ethanol | 1:1 | None | 65 | 90 |

| 2 | 50 | Ethanol | 1:1 | None | 75 | 88 |

| 3 | 50 | Acetone | 1:1 | None | 72 | 89 |

| 4 | 50 | Ethanol | 1:1.2 | None | 80 | 85 |

| 5 | 50 | Ethanol | 1:1 | Triethylamine (1.1) | 85 | 95 |

This table is for illustrative purposes to demonstrate optimization principles.

Scalability Considerations for Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Heat Management: The Hantzsch thiazole synthesis is an exothermic reaction. On a large scale, efficient heat dissipation is critical to prevent thermal runaways, which could lead to a decrease in yield and the formation of impurities. The use of jacketed reactors with precise temperature control is essential for managing the reaction exotherm.

Reagent Addition and Mixing: The rate of addition of reagents, particularly the highly reactive 1,3-dichloroacetone, must be carefully controlled to maintain the desired reaction temperature and minimize localized high concentrations that could lead to side reactions. Efficient mixing is also crucial to ensure homogeneity and consistent reaction progress throughout the reactor volume.

Work-up and Purification: The isolation and purification of the final product on a large scale require robust and scalable methods. While laboratory-scale purification might rely on column chromatography, industrial-scale production often necessitates more practical techniques such as recrystallization or distillation to achieve the desired purity. The choice of solvent for these processes is critical and must consider factors such as cost, safety, and environmental impact.

Process Safety: A thorough hazard analysis of the entire process is imperative. This includes evaluating the toxicity and reactivity of all starting materials, intermediates, and reagents. For example, 1,3-dichloroacetone is a lachrymator and must be handled with appropriate personal protective equipment and engineering controls.

By carefully considering these synthetic methodologies, optimization strategies, and scalability factors, the production of this compound can be effectively managed from the laboratory to an industrial scale.

Chemical Reactivity and Derivatization Strategies of 4 Chloromethyl 2 4 Iodophenyl Thiazole

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the C4 position of the thiazole (B1198619) ring is a primary alkyl halide. This functionality serves as a potent electrophilic site, making it highly susceptible to reactions with a wide array of nucleophiles. Its reactivity is the cornerstone of many synthetic strategies for elaborating the core structure of 4-(chloromethyl)-2-(4-iodophenyl)thiazole.

The chlorine atom of the chloromethyl group is an excellent leaving group, facilitating classic bimolecular nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of various functional groups at the C4-methyl position. A broad spectrum of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be employed to displace the chloride ion.

Research on analogous 2-aryl-4-(chloromethyl)thiazole systems has demonstrated successful substitutions with various nucleophiles. For instance, treatment of a similar chloromethylthiazole with potassium cyanide (KCN) or potassium thiocyanate (B1210189) (KSCN) leads to the formation of the corresponding nitrile and thiocyanate derivatives, respectively. nih.gov These reactions are typically performed in a polar aprotic solvent, such as DMF, to facilitate the displacement. The resulting products are valuable precursors for further transformations; for example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the thiocyanate can be converted into a thiol or other sulfur-containing functionalities.

Common nucleophilic substitution reactions involving the chloromethyl group are summarized in the table below.

| Nucleophile | Reagent Example | Product Functional Group |

| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CH₂CN) |

| Thiocyanate | Potassium Thiocyanate (KSCN) | Thiocyanate (-CH₂SCN) |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |

| Amines | Ammonia, Primary/Secondary Amines | Amino (-CH₂NRR') |

| Thiols | Thiophenol, Alkylthiols | Thioether (-CH₂SR) |

| Alcohols/Phenols | Sodium Ethoxide, Sodium Phenoxide | Ether (-CH₂OR) |

These substitution reactions provide a powerful toolkit for synthesizing a library of derivatives from the this compound scaffold, enabling the modulation of its physicochemical properties.

The electrophilic nature of the carbon atom in the chloromethyl group allows this compound to act as an alkylating agent. A prominent example of this reactivity is the Friedel-Crafts alkylation reaction, where the compound can alkylate an aromatic ring in the presence of a Lewis acid catalyst. wikipedia.orgnih.gov

In a typical Friedel-Crafts reaction, a Lewis acid such as aluminum chloride (AlCl₃) coordinates to the chlorine atom, enhancing its leaving group ability and generating a partial or full positive charge on the benzylic-like carbon. libretexts.orgmasterorganicchemistry.com This electrophilic species is then attacked by an electron-rich aromatic compound, such as benzene (B151609) or toluene, leading to the formation of a new carbon-carbon bond. researchgate.net The final step involves the deprotonation of the aromatic ring to restore its aromaticity. This process effectively attaches the 2-(4-iodophenyl)thiazol-4-ylmethyl moiety to another aromatic system.

General Friedel-Crafts Alkylation Scheme:

Ar-H + Cl-CH₂-[Thiazole-Ar'] --(Lewis Acid)--> Ar-CH₂-[Thiazole-Ar'] + HCl

This strategy is a key method for creating more complex molecular architectures, linking the thiazole core to other aromatic or heteroaromatic systems. nih.gov

The chloromethyl group is an ideal handle for constructing new heterocyclic rings fused to or appended to the thiazole core. This can be achieved through both intramolecular and intermolecular cyclization reactions.

In an intermolecular approach, a reagent containing two nucleophilic sites can react with the chloromethyl group to form a new ring. For example, reaction with a dinucleophile like ethylenediamine (B42938) could potentially lead to the formation of a piperazine (B1678402) ring system linked to the thiazole.

Intramolecular cyclization is also a feasible strategy, often requiring prior modification of the molecule to introduce a nucleophilic center that can attack the electrophilic chloromethyl carbon. A related study on a 3-acetonyl-4-methyl-1,3-thiazolium salt demonstrated a unique intramolecular cyclization to yield a stable bicyclic system under basic conditions. rsc.org While this involves a quaternized thiazole, it highlights the potential for the thiazole ring itself or a substituent to participate in ring-closing reactions with the C4-side chain. Such reactions are pivotal in the synthesis of rigid, polycyclic structures.

Reactivity of the Thiazole Ring System

The thiazole ring is an electron-rich heterocyclic system, but its reactivity is nuanced. The nitrogen atom acts as an electron-withdrawing group via induction, deactivating the adjacent C2 and C4 positions to electrophilic attack. Conversely, the sulfur atom can donate electron density into the ring through resonance, directing electrophiles primarily to the C5 position. pharmaguideline.com

For 2,4-disubstituted thiazoles like this compound, the C5 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution. pharmaguideline.com Standard electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur at this position, provided the reaction conditions are suitable to overcome the general electron-deficient nature of heteroaromatic rings compared to benzene.

While the thiazole ring is generally considered electron-deficient, electrophilic substitution is possible. For instance, studies on related thiazolo[5,4-d]thiazole (B1587360) systems, which are also electron-deficient, have shown that direct halogenation (chlorination and bromination) can be successfully achieved. udayton.edu This suggests that direct halogenation of this compound at the C5 position is a viable synthetic route.

Typical Electrophilic Halogenation at C5:

Bromination: Reagents like N-Bromosuccinimide (NBS) in a suitable solvent.

Chlorination: Reagents like N-Chlorosuccinimide (NCS).

Iodination: Reagents like N-Iodosuccinimide (NIS) or I₂ with an oxidizing agent. libretexts.org

These reactions would yield 5-halo-4-(chloromethyl)-2-(4-iodophenyl)thiazole derivatives, adding another point of potential modification to the molecule.

Direct deprotonation of the thiazole ring using a strong base, followed by quenching with an electrophile, is a powerful method for C-H functionalization. The acidity of the protons on the thiazole ring generally follows the order C2 > C5 > C4. In this compound, the C2 and C4 positions are already substituted. Therefore, metallation is expected to occur selectively at the C5 position.

The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can effectively deprotonate the C5-H bond. Research on the lithiation of 2-bromo-4-substituted thiazoles has confirmed that LDA selectively deprotonates the C5 position at low temperatures (e.g., -70 °C) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The resulting C5-lithiated species is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents.

The table below illustrates the functionalization of the C5 position following lithiation, based on reactions performed on analogous 2,4-disubstituted thiazoles. researchgate.net

| Electrophile | Reagent Example | Introduced Group at C5 |

| Aldehyde | Acetaldehyde | 1-Hydroxyethyl |

| Ketone | Cyclohexanone | 1-Hydroxycyclohexyl |

| Amide | N-Methoxy-N-methylacetamide | Acetyl |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |

This metallation-alkylation sequence provides a regioselective method for introducing a wide range of functional groups at the C5 position, complementing the electrophilic substitution reactions and further expanding the synthetic utility of the this compound scaffold.

Reactivity of the 4-Iodophenyl Moiety

The carbon-iodine (C-I) bond in the 4-iodophenyl group is the most reactive site for metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This high reactivity allows for a diverse range of transformations, primarily catalyzed by palladium complexes.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. The 4-iodophenyl group of the thiazole derivative is expected to readily undergo Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This would lead to the synthesis of biaryl and heteroaryl-aryl substituted thiazoles. Typical catalysts for such transformations include Pd(PPh₃)₄ and Pd(dppf)Cl₂, with bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvent systems such as dioxane/water or toluene/ethanol/water. nih.govmdpi.commdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 4-(Chloromethyl)-2-(biphenyl-4-yl)thiazole |

| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 4-(Chloromethyl)-2-(4-(thiophen-2-yl)phenyl)thiazole |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 4-(Chloromethyl)-2-(4'-methoxybiphenyl-4-yl)thiazole |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The 4-iodophenyl moiety is an excellent substrate for this reaction, enabling the introduction of various alkynyl groups. nih.gov This reaction is typically carried out under mild conditions using a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) salt like CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which often serves as the solvent as well. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Expected Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 4-(Chloromethyl)-2-(4-(phenylethynyl)phenyl)thiazole |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 4-(Chloromethyl)-2-(4-((trimethylsilyl)ethynyl)phenyl)thiazole |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | MeCN | 60 | 3-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)prop-2-yn-1-ol |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The 4-iodophenyl group is highly reactive in Heck reactions, allowing for the introduction of vinyl groups. nih.govlibretexts.orgmdpi.com This reaction is typically catalyzed by a palladium(0) species, often generated in situ from Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base such as triethylamine or potassium carbonate.

Table 3: Representative Conditions for Heck Reaction of this compound

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Product |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | (E)-4-(Chloromethyl)-2-(4-styrylphenyl)thiazole |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ | DMA | 120 | (E)-Butyl 3-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)acrylate |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | MeCN | 80 | (E)-4-(Chloromethyl)-2-(4-(oct-1-en-1-yl)phenyl)thiazole |

Beyond the classical palladium-catalyzed cross-coupling reactions, the 4-iodophenyl moiety can participate in a variety of other metal-catalyzed transformations. For instance, copper-catalyzed C-H arylation of heteroarenes could be a potential application. nih.gov While direct C-H functionalization of the thiazole ring itself is a known process, the reactivity of the 4-iodophenyl group allows for the introduction of the thiazole-containing fragment onto other molecules through various arylation reactions. researchgate.netresearchgate.net

Furthermore, the C-I bond can be activated by other transition metals like nickel or copper for cross-coupling reactions, sometimes offering complementary reactivity or being more cost-effective. For example, nickel-catalyzed couplings can be effective for certain substrates.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.govresearchgate.netnih.govbeilstein-journals.orgtsijournals.com Direct participation of this compound in MCRs is not well-documented. However, its functional groups can be readily transformed into moieties that are known to participate in MCRs.

For instance, the chloromethyl group can be oxidized to the corresponding aldehyde, 2-(4-iodophenyl)thiazole-4-carbaldehyde. This aldehyde could then serve as the carbonyl component in various MCRs, such as the Passerini or Ugi reactions, which are isocyanide-based MCRs. nih.govbeilstein-journals.org In a hypothetical Ugi-type reaction, the thiazole aldehyde could react with an amine, a carboxylic acid, and an isocyanide to generate complex peptide-like structures bearing the 2-(4-iodophenyl)thiazole scaffold.

Alternatively, the chloromethyl group could be converted to an isocyanide via a two-step sequence involving nucleophilic substitution with sodium azide followed by reduction and reaction with a chloroformate and a base. The resulting isocyanide would be a valuable component for isocyanide-based MCRs, allowing for the incorporation of the this compound core into diverse molecular architectures.

Design and Synthesis of Advanced Functionalized Derivatives

The dual reactivity of this compound provides a platform for the design and synthesis of advanced functionalized derivatives through sequential or orthogonal chemical transformations.

One synthetic strategy could involve the initial functionalization of the 4-iodophenyl moiety via one of the palladium-catalyzed cross-coupling reactions discussed previously. For example, a Suzuki-Miyaura coupling could be used to introduce a specific aryl or heteroaryl group. The resulting product, a biaryl-substituted 4-(chloromethyl)thiazole, would still possess the reactive chloromethyl group. This group can then undergo nucleophilic substitution with a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce further diversity. mdpi.com

Table 4: Synthetic Pathway for Advanced Functionalized Derivatives

| Step | Reaction Type | Reactants | Expected Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | This compound, 4-pyridylboronic acid | 4-(Chloromethyl)-2-(4-(pyridin-4-yl)phenyl)thiazole |

| 2 | Nucleophilic Substitution | Intermediate from Step 1, Morpholine (B109124) | 4-((4-(4-(Pyridin-4-yl)phenyl)thiazol-2-yl)methyl)morpholine |

This sequential approach allows for the systematic construction of complex molecules with precise control over the substitution pattern. The diverse range of commercially available boronic acids, alkynes, alkenes, and nucleophiles enables access to a vast chemical space of novel thiazole derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.netnih.govrsc.orgnih.govpku.edu.cn

Based on a comprehensive search of available scientific literature, there is no specific information published regarding the applications of the chemical compound This compound in the areas outlined in your request.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirement of focusing solely on "this compound" for the following sections:

Applications of 4 Chloromethyl 2 4 Iodophenyl Thiazole in Chemical Synthesis and Materials Science

Contributions to Methodological Advancements in Synthetic Chemistry

While the general reactivity of the thiazole (B1198619) ring and the chloromethyl group is well-documented for related compounds, extrapolating these findings to the specific iodo-analogue without direct evidence would be speculative and would not meet the required standards of scientific accuracy. The unique electronic and steric properties of the iodine atom would significantly influence the compound's reactivity and potential applications, making direct comparisons with other halogenated analogues unreliable.

Should published research on "4-(Chloromethyl)-2-(4-iodophenyl)thiazole" become available, this article can be generated.

Molecular Mechanisms of Interaction and Structure Activity Relationships for Derivatives of 4 Chloromethyl 2 4 Iodophenyl Thiazole

Identification of Molecular Targets and Binding Site Analysis

The biological activity of 4-(Chloromethyl)-2-(4-iodophenyl)thiazole and its analogs is predicated on their interaction with specific molecular targets within biological systems. The elucidation of these targets and the analysis of the corresponding binding sites are crucial for understanding their mechanism of action and for the rational design of more potent and selective derivatives.

Elucidation of Enzyme Inhibition/Activation Mechanisms

While specific kinetic studies on the enzyme inhibition or activation by this compound are not extensively detailed in publicly available literature, the broader class of thiazole (B1198619) derivatives has been widely investigated as inhibitors of various enzymes. For instance, numerous thiazole-containing compounds have been identified as potent inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. The inhibitory mechanism often involves the thiazole core and its substituents forming key interactions with the enzyme's active site.

Receptor Agonism/Antagonism at the Molecular Level

The interaction of this compound derivatives with cellular receptors is another avenue for their biological activity. Thiazole-containing compounds have been explored as ligands for various receptors, including those involved in cancer and inflammatory diseases. For example, certain thiazole derivatives have been shown to modulate the activity of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, which is a critical immune checkpoint in cancer therapy.

Mechanistic Insights into Protein-Ligand Interactions

Understanding the precise nature of the interactions between this compound derivatives and their protein targets is fundamental to elucidating their mechanism of action. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting and analyzing these interactions.

Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features required for potent and selective interaction with a biological target.

Impact of Substituent Variation at the Chloromethyl Position on Molecular Efficacy

The chloromethyl group at the 4-position of the thiazole ring is a key feature of the parent compound. Its reactivity makes it a prime candidate for modification to explore the impact on molecular efficacy.

| Substituent at 4-position | Potential Impact on Activity | Rationale |

| -CH₂Cl (original) | Covalent modification | The chlorine is a good leaving group, allowing for potential covalent bond formation with nucleophilic residues in the target protein, which could lead to irreversible inhibition and high potency. |

| -CH₃ | Reduced reactivity | Replacing chlorine with hydrogen would remove the potential for covalent bonding, likely leading to a decrease in potency if the mechanism involves alkylation. This would help determine the importance of the reactive chloro group. |

| -CH₂OH | Increased polarity, H-bonding | Introduction of a hydroxyl group would increase polarity and the potential for hydrogen bonding with the target. This could alter the binding mode and selectivity. |

| -CH₂N₃ | Photoaffinity labeling | An azido (B1232118) group can be used in photoaffinity labeling experiments to covalently attach the ligand to its target upon UV irradiation, aiding in target identification. |

| -CH₂SR | Altered reactivity and bulk | Thioether derivatives would have different steric and electronic properties compared to the chloromethyl group, potentially influencing binding affinity and selectivity. |

Influence of Modifications to the Thiazole Core on Target Binding and Selectivity

The thiazole ring itself is a critical component of the pharmacophore, and its modification can have a profound impact on target binding and selectivity.

| Modification to Thiazole Core | Potential Impact on Activity | Rationale |

| Isosteric replacement (e.g., oxazole, imidazole) | Altered electronic properties and H-bonding | Replacing the sulfur atom with oxygen or nitrogen would change the electronic distribution and hydrogen bonding capacity of the ring, which could significantly affect target interactions and selectivity. |

| Substitution at the 5-position | Steric and electronic effects | Introducing substituents at the 5-position of the thiazole ring would alter the shape and electronic properties of the molecule, potentially leading to enhanced or diminished binding affinity depending on the nature of the substituent and the topology of the binding site. |

| Phenyl ring substitution (e.g., replacing iodo group) | Altered hydrophobic and halogen bonding interactions | Replacing the iodine at the para-position of the phenyl ring with other halogens (F, Cl, Br) or with electron-donating or -withdrawing groups would modulate the lipophilicity, electronic nature, and potential for halogen bonding, thereby influencing potency and selectivity. |

Role of the 4-Iodophenyl Substituent in Ligand-Target Interactions

The 4-iodophenyl substituent at the C2 position of the thiazole ring plays a pivotal role in the molecular interactions of this compound derivatives with their biological targets. The nature and position of this halogen atom significantly influence the binding affinity and selectivity of these compounds.

The iodine atom, being the largest and most polarizable of the halogens, can engage in unique non-covalent interactions. One of the most significant of these is halogen bonding, where the electropositive region on the outer surface of the iodine atom (the σ-hole) interacts favorably with a nucleophilic or negatively charged site on the target protein, such as the backbone carbonyls or the side chains of serine, threonine, or tyrosine residues. This interaction can be a critical determinant of binding orientation and affinity.

Allosteric Modulation and Induced Conformational Changes

Derivatives of this compound have been investigated for their potential to act as allosteric modulators. Unlike orthosteric ligands that bind directly to the active site of a protein, allosteric modulators bind to a distinct site, inducing a conformational change that alters the protein's activity. This can manifest as either positive allosteric modulation (PAM), enhancing the effect of the endogenous ligand, or negative allosteric modulation (NAM), reducing its effect.

The binding of a this compound derivative to an allosteric site can trigger a cascade of conformational changes that propagate through the protein structure to the active site. These changes can alter the binding affinity of the substrate or the catalytic efficiency of the enzyme. For example, studies on certain G-protein coupled receptors (GPCRs) and ion channels have shown that thiazole-based compounds can stabilize specific receptor conformations, thereby modulating their signaling pathways.

Mechanistic Characterization through In Vitro Biochemical Assays

A variety of in vitro biochemical assays are employed to elucidate the molecular mechanisms of action of this compound derivatives. These assays provide quantitative data on the potency and efficacy of these compounds and help to identify their specific molecular targets.

Enzyme inhibition assays are fundamental in characterizing the interaction of these derivatives with specific enzymes. These assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor. By determining the half-maximal inhibitory concentration (IC50), researchers can quantify the potency of the compound. Kinetic studies can further reveal the mode of inhibition, such as competitive, non-competitive, or uncompetitive, providing insights into whether the compound binds to the active site or an allosteric site.

Cell-based assays are also crucial for understanding the biological effects of these compounds in a more physiological context. For instance, cell proliferation assays, such as the MTT or MTS assay, are used to assess the cytotoxic or anti-proliferative effects of these derivatives on cancer cell lines. rsc.org Apoptosis assays, using techniques like flow cytometry with Annexin V/propidium iodide staining, can determine if the observed cytotoxicity is due to the induction of programmed cell death.

To further pinpoint the molecular targets, techniques like thermal shift assays and affinity chromatography can be utilized. These methods can identify direct binding partners of the compound from a complex mixture of cellular proteins.

Below is a hypothetical data table illustrating the kind of data that might be generated from in vitro biochemical assays for a series of 2-(4-halophenyl)thiazole derivatives.

| Compound | Halogen at Para-position | Enzyme Inhibition (IC50, µM) | Cell Proliferation (GI50, µM) |

|---|---|---|---|

| Derivative 1 | -F | 15.2 | 25.8 |

| Derivative 2 | -Cl | 8.5 | 12.3 |

| Derivative 3 | -Br | 5.1 | 7.9 |

| Derivative 4 (Iodo-analog) | -I | 2.3 | 4.1 |

Development of Molecular Probes for Mechanistic Studies

The scaffold of this compound can be adapted for the development of molecular probes to investigate biological processes and to visualize drug-target engagement in living cells. These probes are designed by incorporating a reporter group, such as a fluorophore or a radioisotope, into the core structure.

Fluorescent probes are particularly valuable for cellular imaging applications. By attaching a fluorescent dye to the thiazole scaffold, it is possible to track the subcellular localization of the compound and its interaction with its target protein using fluorescence microscopy. For example, a probe could be designed where the fluorescence is quenched upon binding to its target, providing a direct readout of target engagement. Thiazole orange, a well-known fluorescent dye, has been extensively used in the design of such probes for sensing biomolecules. researchgate.netnih.gov

The reactive chloromethyl group at the 4-position of the thiazole ring can be exploited for the design of activity-based probes (ABPs). These probes form a covalent bond with a reactive residue in the active site of the target enzyme, allowing for its specific labeling and subsequent identification and quantification.

Furthermore, the iodine atom in the 4-iodophenyl group can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹²³I) to create radiolabeled probes. These probes are instrumental in preclinical and clinical imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), enabling the non-invasive visualization and quantification of the target protein in vivo.

The development of such molecular probes from the this compound scaffold provides powerful tools to dissect the molecular mechanisms of action of this class of compounds and to validate their therapeutic targets.

Theoretical and Computational Chemistry Studies of 4 Chloromethyl 2 4 Iodophenyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. acu.edu.in These calculations help in understanding molecular structure, stability, and reactivity. researchgate.net

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. acu.edu.in

For 4-(Chloromethyl)-2-(4-iodophenyl)thiazole, quantum chemical calculations would likely show the HOMO density localized over the electron-rich thiazole (B1198619) ring and the iodophenyl group, while the LUMO may be distributed across the thiazole and chloromethyl moieties. This distribution is crucial for predicting how the molecule interacts with other chemical species. researchgate.netrsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational studies on similar thiazole derivatives often employ DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to calculate these electronic parameters. acu.edu.inresearchgate.net These calculations provide quantitative values for properties that predict the molecule's behavior.

Table 1: Illustrative Quantum Chemical Parameters for Thiazole Derivatives This table presents typical values for quantum chemical descriptors as calculated for related thiazole compounds in scientific literature. acu.edu.in

| Parameter | Equation | Typical Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.19 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.81 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.38 | Chemical reactivity, stability |

| Ionization Potential (I) | -EHOMO | 6.19 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.81 | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.19 | Resistance to change in electron distribution |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. acu.edu.in It is an invaluable tool for identifying the electron-rich and electron-deficient regions, which in turn helps predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. researchgate.netchemrxiv.org

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative nitrogen and sulfur atoms of the thiazole ring and the iodine atom. These sites represent likely points of interaction with electrophiles or positive centers in a receptor. Conversely, regions of positive potential (colored blue) are generally found around hydrogen atoms, indicating sites susceptible to nucleophilic attack. acu.edu.in Such maps provide a qualitative guide to the molecule's reactive behavior and its potential binding orientations within a biological target. researchgate.net

Quantum chemical methods can accurately predict various spectroscopic signatures of a molecule, including its infrared (IR) and nuclear magnetic resonance (NMR) spectra. bohrium.com By calculating theoretical vibrational frequencies and chemical shifts, researchers can compare these predictions with experimental data. This comparison serves as a powerful method for structural confirmation of newly synthesized compounds like this compound. researchgate.net Discrepancies between theoretical and experimental spectra can also highlight specific intermolecular interactions present in the experimental sample's environment.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation around single bonds. The goal is to identify the most stable, low-energy conformations, as these are the ones that are most likely to exist and interact with biological targets.

For this compound, key rotational bonds would include the one connecting the iodophenyl group to the thiazole ring and the bond connecting the chloromethyl group to the thiazole ring. By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape map can be generated. This map reveals the energy barriers between different conformers and identifies the global energy minimum, which corresponds to the most stable conformation of the molecule. researchgate.net Such studies are crucial because the biological activity of a molecule is often highly dependent on its three-dimensional shape.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are employed to investigate the interaction between a ligand (like this compound) and its biological target, typically a protein or enzyme. dntb.gov.uastrath.ac.uk

After an initial binding pose is predicted using molecular docking, an MD simulation is run to assess the stability of the ligand-receptor complex. nih.gov The simulation provides detailed information on how the ligand's position and conformation change within the binding site, the dynamics of the protein itself, and the specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that stabilize the complex. nih.gov By analyzing the simulation trajectory, researchers can calculate the binding free energy, which offers a more accurate estimation of the ligand's binding affinity than docking scores alone. physchemres.org These insights are critical for understanding the mechanism of action and for rationally designing derivatives with improved potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ptfarm.plnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net

To develop a QSAR model for analogues of this compound, a dataset of structurally similar molecules with experimentally measured biological activities is required. ijpsdronline.com For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its hydrophobicity (LogP), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and steric features (e.g., molecular weight, surface area).

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates the descriptors with the observed activity. researchgate.net The resulting model's predictive power is rigorously validated using internal and external test sets of compounds. researchgate.net Successful QSAR models for thiazole derivatives have identified key structural features that govern their activity, providing a roadmap for designing more effective therapeutic agents. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives This table lists descriptors frequently employed in the development of QSAR models for various biological activities of thiazole-based compounds. nih.govijpsdronline.com

| Descriptor Class | Examples | Significance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Polarizability (α) | Governs electrostatic and orbital interactions |

| Hydrophobic | LogP (partition coefficient) | Influences membrane permeability and transport |

| Steric/Topological | Molecular Weight, Molar Refractivity (MR), Connolly Surface Area | Relates to the size, shape, and bulk of the molecule |

| Geometric | Distance between specific atoms (e.g., nitrogen atoms) | Defines the spatial arrangement required for binding |

In Silico Screening and Virtual Ligand Design Utilizing the Thiazole Scaffold

The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov The inherent structural features of the thiazole ring, including its ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions, make it an ideal framework for the design of targeted therapeutic agents. Computational chemistry plays a pivotal role in harnessing the potential of the thiazole scaffold, with in silico screening and virtual ligand design emerging as indispensable tools for the rapid and efficient discovery of novel drug candidates. These computational approaches enable the exploration of vast chemical spaces, the prediction of binding affinities, and the elucidation of structure-activity relationships (SAR), thereby accelerating the drug development pipeline.

Virtual screening of compound libraries based on the 2,4-disubstituted thiazole framework has been successfully employed to identify potent inhibitors for a variety of biological targets. Molecular docking, a key component of in silico screening, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For instance, studies on 2,4-disubstituted thiazole derivatives have demonstrated their potential as antimicrobial agents by targeting enzymes like glucosamine-6-phosphate synthase. researchgate.net Computational analyses have shown that specific substitutions on the phenyl ring at the 2-position and various groups at the 4-position of the thiazole ring significantly influence the binding affinity and, consequently, the biological activity. researchgate.net

The design of novel ligands based on the thiazole scaffold often involves modifying a known active molecule or building a new molecule based on the pharmacophoric features of a target's active site. For example, the 2-amino-4-phenylthiazole (B127512) scaffold has been utilized as a basis for designing novel c-Met kinase inhibitors for cancer therapy. researchgate.net By retaining key hydrogen bond-forming motifs and exploring different substituents on the terminal phenyl ring, researchers can optimize the inhibitory activity of the lead compound. researchgate.net

The following table summarizes findings from various in silico studies on thiazole derivatives, showcasing the diverse therapeutic targets and the predictive power of computational methods.

| Thiazole Derivative Class | Biological Target | Computational Method | Key Findings |

| 2,4-Disubstituted Thiazoles | Glucosamine-6-phosphate synthase (Antimicrobial) | Molecular Docking, QSAR | Compounds with NO2 and OCH3 groups on the phenyl ring showed higher binding affinity. researchgate.net |

| 2-Amino-4-phenylthiazoles | c-Met Kinase (Anticancer) | Molecular Docking | Identified key hydrogen bond interactions and hydrophobic interactions crucial for inhibitory activity. researchgate.net |

| Phenylthiazole Acids | Peroxisome proliferator-activated receptor gamma (PPARγ) | Molecular Docking | Predicted binding modes and agonistic activity, which correlated with in vitro assays. nih.gov |

| Thiazole-Coumarin Hybrids | Bacterial and Fungal Enzymes | Molecular Docking | Demonstrated strong binding affinities to microbial protein targets, suggesting antimicrobial potential. ijirt.orgnih.gov |

| 2,4-Disubstituted Thiazoles | Tubulin (Anticancer) | Molecular Docking | Investigated binding interactions at the colchicine (B1669291) binding site to explain tubulin polymerization inhibitory activity. acs.orgnih.gov |

Furthermore, quantitative structure-activity relationship (QSAR) studies are frequently combined with molecular docking to build predictive models. QSAR models for 2,4-disubstituted thiazoles have revealed that molecular connectivity and shape indices are critical parameters for their antimicrobial activity. researchgate.net These models provide a mathematical framework to understand how physicochemical properties of the molecules relate to their biological effects, guiding the design of more potent analogues.

In the context of anticancer drug design, the thiazole scaffold has been instrumental in the development of inhibitors for various kinases and other crucial cellular targets. For example, novel 2,4-disubstituted thiazole derivatives have been designed and evaluated as potential tubulin polymerization inhibitors. acs.orgnih.gov Molecular docking studies have been crucial in understanding the binding interactions of these compounds within the colchicine-binding site of tubulin, thereby rationalizing their cytotoxic effects. acs.orgnih.gov Similarly, thiazole derivatives have been investigated as potential inhibitors of epidermal growth factor receptor (EGFR), with molecular docking revealing strong affinities and hydrophobic interactions essential for their anticancer activity. jptcp.com

The versatility of the thiazole scaffold is further highlighted by its use in the design of agents targeting neglected tropical diseases. In silico studies of 4-(4-chlorophenyl)thiazole compounds have shown good oral availability and have been evaluated for their leishmanicidal and trypanocidal activities. scielo.brresearchgate.net

The integration of computational and experimental approaches is a powerful strategy in modern drug discovery. In silico screening can efficiently filter large virtual libraries to identify a manageable number of promising candidates for synthesis and biological evaluation. The experimental results, in turn, provide valuable feedback to refine and improve the computational models. This iterative process of design, simulation, synthesis, and testing accelerates the identification of lead compounds with improved potency and selectivity.

Future Directions and Emerging Research Opportunities for 4 Chloromethyl 2 4 Iodophenyl Thiazole

Potential in Advanced Functional Materials Development

The development of novel organic semiconductors is a cornerstone of next-generation electronics. The thiazole (B1198619) ring is a known electron-accepting heterocycle that has been successfully incorporated into high-performance organic semiconductors for applications in organic field-effect transistors (OFETs), solar cells, and light-emitting diodes. nih.govresearchgate.net The 2,4-disubstituted pattern of 4-(chloromethyl)-2-(4-iodophenyl)thiazole provides a robust scaffold for creating extended π-conjugated systems.

The true potential of this molecule in materials science lies in the strategic exploitation of its two reactive handles: the C-I bond and the C-Cl bond.

Extended π-Conjugated Systems: The iodophenyl group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This allows for the systematic extension of the π-conjugation by coupling the molecule with various aromatic or heteroaromatic boronic acids, alkynes, or stannanes. This approach can lead to the synthesis of novel oligomers and polymers with tailored electronic and optical properties. researchgate.netnih.gov

Post-Polymerization Modification: The chloromethyl group offers a site for post-polymerization functionalization. Polymers incorporating the this compound unit could be synthesized via coupling at the iodo-position, leaving the chloromethyl group intact. Subsequent nucleophilic substitution reactions on this group could be used to fine-tune the polymer's solubility, morphology, and electronic characteristics.

Metal-Organic Frameworks (MOFs): Thiazole-based ligands are increasingly used in the construction of functional MOFs. rsc.orgrsc.org The nitrogen and sulfur atoms of the thiazole ring can serve as coordination sites for metal ions. By first converting the chloromethyl group to a carboxylic acid or another suitable linker group, this compound can be transformed into a versatile building block for creating MOFs with potential applications in sensing, catalysis, and bioimaging. rsc.orgscilit.com

| Potential Application | Key Functional Group | Relevant Synthetic Strategy |

| Organic Semiconductors | 2-(4-iodophenyl)thiazole | Sonogashira/Suzuki cross-coupling |

| Functional Polymers | 4-(chloromethyl) group | Post-polymerization modification |

| Metal-Organic Frameworks | Thiazole N and S atoms | Ligand synthesis via C-Cl functionalization |

Integration with Supramolecular Chemistry Principles

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful paradigm for designing self-assembling systems and smart materials. This compound possesses key features that make it an excellent candidate for studies in this field, primarily through the mechanism of halogen bonding. researchgate.net

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site. acs.org The iodine atom in the 4-iodophenyl group is a particularly strong halogen bond donor. nih.gov This property can be harnessed to direct the self-assembly of molecules into highly ordered one-, two-, or three-dimensional structures. acs.orgnih.govdoaj.org

Potential research directions include:

Crystal Engineering: Investigating how the C-I···N, C-I···S, and C-I···O halogen bonds, along with weaker C-H···N and π-π stacking interactions, can be used to control the crystal packing of this molecule and its derivatives. researchgate.net This could lead to the design of new crystalline materials with specific optical or electronic properties.

Supramolecular Polymers: The formation of strong and directional halogen bonds could be used to assemble monomers into long-chain supramolecular polymers. researchgate.net The reversibility of these bonds could impart self-healing or stimuli-responsive properties to the resulting materials.

Anion Recognition and Transport: The electrophilic nature of the iodine atom's "σ-hole" can be exploited for anion binding. This opens up possibilities for designing receptors and transporters for anions, which is a significant area of research in supramolecular chemistry. acs.org

| Interaction Type | Donor | Acceptor | Potential Application |

| Halogen Bond | C-I (on phenyl ring) | N or S (on thiazole ring) | Crystal engineering, liquid crystals |

| Hydrogen Bond | C-H (on thiazole/phenyl) | N (on thiazole), Cl | Fine-tuning molecular packing |

| π-π Stacking | Thiazole and Phenyl rings | Thiazole and Phenyl rings | Stabilizing supramolecular assemblies |

Unexplored Mechanistic Pathways for Chemical Transformations

While the chloromethyl group is a classic electrophile for SN2 reactions and the iodophenyl group is a standard handle for cross-coupling, modern synthetic chemistry offers opportunities to explore less conventional reaction pathways.

Photocatalysis: The carbon-iodine bond is susceptible to cleavage under photolytic or photocatalytic conditions to generate aryl radicals. mdpi.comcardiff.ac.uk This opens up a largely unexplored area of reactivity for this molecule. Visible-light photocatalysis could be used to initiate novel C-H functionalization, cyclization, or coupling reactions that are not accessible through traditional thermal methods. researchgate.netnih.gov For example, a photocatalytically generated aryl radical could be trapped by the thiazole ring of another molecule or by an external alkene, leading to new C-C bond formations.

Radical-Based Transformations: The chloromethyl group can also participate in radical reactions. Atom Transfer Radical Addition (ATRA) or related processes could be explored to add the -CH2-thiazole unit across double or triple bonds.

Mechanistic Probes: The distinct reactivity of the C-I and C-Cl bonds allows the molecule to serve as a mechanistic probe. By carefully selecting reaction conditions, chemists can selectively activate one site over the other, providing insights into the mechanisms of new catalytic systems.

Synergistic Approaches with Other Heterocyclic Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.gov This approach aims to create hybrid compounds with improved affinity, efficacy, or a modified pharmacological profile. proquest.comacs.org The concept of synergy, where the combined effect is greater than the sum of the individual parts, is central to this strategy. fiveable.menih.govnih.gov

The this compound scaffold is an ideal starting point for creating such hybrids. The chloromethyl group can be readily converted into a linker to attach other heterocyclic systems. Thiazole itself is a "privileged scaffold" found in numerous approved drugs. wjrr.orgnih.govglobalresearchonline.net By linking it to other biologically active heterocycles, it may be possible to develop new therapeutic agents.

Examples of potential hybrid structures include:

Thiazole-Pyrazole Hybrids: Pyrazole derivatives are known for a wide range of biological activities. proquest.com

Thiazole-Triazole Hybrids: Triazoles are another important class of pharmacologically active heterocycles. acs.org

Thiazole-Morpholine Hybrids: The morpholine (B109124) scaffold is often incorporated into drug candidates to improve their physicochemical properties. benthamscience.com

The goal of such research would be to find combinations where the two heterocyclic units work synergistically, for instance by binding to different sites on the same target protein or by affecting different targets in a disease pathway. nih.govnih.gov

Opportunities in Advanced Retrosynthetic Analysis

Retrosynthesis is a problem-solving technique for planning organic syntheses by working backward from the target molecule. ias.ac.in While the standard synthesis of 2,4-disubstituted thiazoles often relies on the Hantzsch thiazole synthesis, advanced retrosynthetic analysis can reveal more innovative and efficient routes. lkouniv.ac.inkccollege.ac.inyoutube.com

A primary disconnection for this compound breaks the thiazole ring, leading back to 4-iodothiobenzamide (B3079347) and 1,3-dichloroacetone (B141476), which is a classic Hantzsch approach.

However, more advanced disconnections could be considered:

C2-Aryl Bond Disconnection: Instead of building the aryl group onto the starting materials, one could envision a disconnection of the bond between the thiazole C2 carbon and the iodophenyl ring. This suggests a late-stage C-H arylation or a coupling reaction with a 2-halo-4-(chloromethyl)thiazole precursor.

Functional Group Interconversion (FGI): An FGI-based approach might start from a more accessible precursor, like 4-methyl-2-(4-aminophenyl)thiazole. The amino group could then be converted to the iodo group via a Sandmeyer reaction. This changes the entire synthetic strategy.

Exploring these alternative retrosynthetic pathways could lead to the development of more flexible, efficient, and scalable syntheses for this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for 4-(Chloromethyl)-2-(4-iodophenyl)thiazole, and how are reaction conditions optimized?

The compound is typically synthesized via Hantzsch thiazole condensation , where a thiosemicarbazone intermediate reacts with α-haloketones. For example, in a validated protocol, 2-bromo-4’-chloroacetophenone is condensed with a thiosemicarbazide derivative under reflux in ethanol or DMF, yielding the thiazole core . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (12–24 hours), and temperature (80–100°C). Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients, followed by recrystallization .

Q. Which analytical techniques are critical for structural validation of this compound?

- NMR Spectroscopy : and NMR (in DMSO-d6 or CDCl3) confirm substituent positions and regioselectivity. For example, the chloromethyl group appears as a singlet at δ 4.5–4.7 ppm, while the iodophenyl protons show distinct aromatic splitting patterns .

- IR Spectroscopy : Stretching frequencies for C-Cl (650–750 cm) and C-I (500–600 cm) bonds validate functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 365.93 [M+H]) confirm molecular weight and purity .

Q. How are preliminary biological activities assessed for this compound?

Initial screening involves in vitro assays against parasites (e.g., Trypanosoma cruzi) or cancer cell lines. For example, compound 1e (a derivative) demonstrated IC values of 12.3 µM against T. cruzi with low cytotoxicity (Selectivity Index >10) in mammalian cells . Assays use MTT or resazurin-based viability tests, with doxorubicin or benznidazole as positive controls.

Advanced Research Questions

Q. How do computational methods (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?

In silico docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins. For example, derivatives with electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring show stronger interactions with T. cruzi trypanothione reductase (binding energy <−8.5 kcal/mol) due to hydrophobic pocket complementarity . MD simulations (GROMACS) further assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from substituent effects or assay variability. For instance, iodophenyl derivatives may exhibit lower antiparasitic activity compared to chlorophenyl analogs due to steric hindrance. Systematic SAR studies are recommended:

Q. How are reaction intermediates characterized to troubleshoot low yields in multi-step syntheses?

Key steps include:

- TLC Monitoring : Use hexane/ethyl acetate (3:1) to track intermediate formation (e.g., thiosemicarbazones).

- Isolation of Byproducts : For example, dimerization byproducts in Hantzsch reactions are identified via LC-MS and excluded via gradient elution .

- Kinetic Studies : Vary reaction time and temperature to identify rate-limiting steps (e.g., imine formation in thiosemicarbazide synthesis) .

Methodological Considerations

Q. How are regioselectivity challenges addressed during functionalization of the thiazole ring?

- Directing Groups : The chloromethyl group at position 4 directs electrophilic substitution to position 5. For iodination, NIS (N-iodosuccinimide) in acetic acid selectively modifies the phenyl ring .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids introduces diverse substituents (e.g., 4-fluorophenyl) using Pd(PPh) as a catalyst .

Q. What purification techniques ensure high purity for sensitive derivatives?

- Prep-HPLC : For polar derivatives, use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .

- Crystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to remove trace halogenated impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.